Cas no 2172037-86-2 (2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid)

2-{1-(tert-Butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid is a versatile intermediate in organic synthesis, particularly valued for its azetidine scaffold and functional group diversity. The tert-butoxycarbonyl (Boc) group provides stability and selective deprotection capabilities, while the 3-hydroxyazetidine moiety offers a reactive handle for further derivatization. The 2-methylpropanoic acid segment enhances solubility and facilitates conjugation in peptide and small-molecule applications. This compound is particularly useful in medicinal chemistry for the development of protease inhibitors and other bioactive molecules due to its rigid, sp³-rich structure. Its well-defined stereochemistry and high purity make it a reliable building block for complex synthetic routes.
2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid structure
2172037-86-2 structure
Product Name:2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid
CAS No:2172037-86-2
MF:C12H21NO5
MW:259.298844099045
CID:5223020
PubChem ID:137949914
Update Time:2025-06-07

2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2-methylpropanoic acid
    • 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid
    • 2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-methylpropanoic acid
    • starbld0020314
    • AT29342
    • 2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid
    • Inchi: 1S/C12H21NO5/c1-10(2,3)18-9(16)13-6-12(17,7-13)11(4,5)8(14)15/h17H,6-7H2,1-5H3,(H,14,15)
    • InChI Key: ROJODKASJBBJRA-UHFFFAOYSA-N
    • SMILES: OC1(CN(C(=O)OC(C)(C)C)C1)C(C(=O)O)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 363
  • XLogP3: 1.1
  • Topological Polar Surface Area: 87.1

2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid Pricemore >>

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Additional information on 2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid

2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid: A Comprehensive Overview

The compound with CAS No. 2172037-86-2, known as 2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butoxy carbonyl group, a hydroxyazetidine ring, and a methylpropanoic acid moiety. These structural features contribute to its potential applications in drug design and development.

Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry due to their ability to modulate various biological targets. The hydroxyazetidine ring in this compound is particularly intriguing as it can act as a bioisostere for other heterocyclic structures, offering potential advantages in terms of bioavailability and stability. Researchers have explored the synthesis of this compound through a variety of methods, including multi-component reactions and enzymatic catalysis, which have improved the efficiency and scalability of production processes.

The tert-butoxy carbonyl group plays a crucial role in the compound's properties. This group is known for its ability to protect amino groups during chemical synthesis, making it a valuable intermediate in peptide synthesis. In the context of this compound, the tert-butoxy carbonyl group contributes to the molecule's stability and solubility, which are critical factors in drug delivery systems. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this group, further enhancing its appeal in modern pharmaceutical research.

The methylpropanoic acid moiety adds another layer of functionality to this compound. Propanoic acid derivatives are widely used in the pharmaceutical industry due to their ability to form esters and amides, which are essential for drug design. The methyl substitution in this case provides additional steric bulk, which can influence the molecule's interactions with biological targets. Studies have shown that this substitution can enhance selectivity and reduce off-target effects, making it a promising candidate for therapeutic applications.

From an application standpoint, this compound has shown potential in several therapeutic areas. For instance, its ability to modulate enzyme activity has been explored in the context of metabolic disorders. Additionally, its role as an intermediate in peptide synthesis has made it a valuable tool in the development of biologics and vaccines. Recent clinical trials have also demonstrated its safety profile, paving the way for further exploration in human therapeutics.

In conclusion, 2-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-2-methylpropanoic acid (CAS No. 2172037-86-2) is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the field of medicinal chemistry.

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